N-(5-aminopyridin-2-yl)pentanamide
Description
N-(5-aminopyridin-2-yl)pentanamide is a synthetic compound featuring a pentanamide group (a five-carbon acyl chain) attached to the 2-position of a 5-aminopyridine ring. This structure combines the pharmacophoric elements of an aromatic amine (5-aminopyridine) and a flexible aliphatic chain, which may influence its physicochemical properties, bioavailability, and biological interactions. These analogs highlight the importance of the pentanamide moiety in modulating drug-like properties, cytotoxicity, and target specificity .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)pentanamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4,11H2,1H3,(H,12,13,14) |
InChI Key |
XPEGOUGTMIEACW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyridin-2-yl)pentanamide typically involves the reaction of 2-aminopyridine with a pentanoyl chloride or pentanoic anhydride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the 2-aminopyridine and the acyl group of the pentanoyl chloride or pentanoic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyridin-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(5-aminopyridin-2-yl)pentylamine.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
N-(5-aminopyridin-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-aminopyridin-2-yl)pentanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Methoxyphenyl)pentanamide (N4MP)
Structure: Replaces the 5-aminopyridine ring with a 4-methoxyphenyl group. Key Findings:
- Anthelmintic Activity : Demonstrates time- and concentration-dependent lethality against Toxocara canis larvae, comparable to albendazole (a broad-spectrum anthelmintic) but with significantly lower cytotoxicity in human and animal cell lines .
- Drug-Likeness: Superior predicted gastrointestinal absorption and blood-brain barrier (BBB) penetration compared to albendazole .
- Synthetic Accessibility: Simplified synthesis (using 4-anisidine and pentanoic acid) compared to albendazole, validated by NMR and ESI-HRMS .
Comparison to N-(5-aminopyridin-2-yl)pentanamide: The 5-aminopyridine group in the target compound may enhance hydrogen-bonding interactions (via the amine group) compared to N4MP’s methoxy group.
Sulfonamide-Linked Pentanamide Derivatives
Examples include N4-valeroylsulfadiazine (22) and N4-valeroylsulfathiazole (23) ().
Structure : Feature a pentanamide group linked to sulfonamide-bearing aromatic rings.
Key Findings :
- Antitubercular Activity : Derivatives like 22 and 23 show moderate activity against Mycobacterium tuberculosis, with minimal cytotoxicity in preliminary screens .
- Physicochemical Properties :
Comparison to this compound: The sulfonamide group introduces additional hydrogen-bond acceptors, which may enhance target binding but reduce BBB penetration.
Cyclopropane Carboxamide Analogs
Example: N-(5-aminopyridin-2-yl)cyclopropanecarboxamide (). Structure: Replaces the pentanamide chain with a cyclopropane carboxamide group. Key Findings:
- Drug-Likeness : Predicted acid pKa values and logP suggest moderate lipophilicity, suitable for oral administration.
- Patent Relevance : Listed in pharmaceutical databases, indicating industrial interest in related scaffolds for drug discovery .
Comparison to this compound: The cyclopropane group introduces ring strain, which may affect conformational flexibility and metabolic stability.
Comparative Data Table
Biological Activity
N-(5-aminopyridin-2-yl)pentanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with an amino group and a pentanamide moiety. This structure suggests potential interactions with various biological targets, particularly in the context of cancer and other diseases.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation.
- Allosteric Modulation : It may act as an allosteric modulator, influencing the activity of enzymes or receptors by binding to sites other than the active site, thereby altering their function.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell growth in KRAS/BRAF mutated cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KRAS Mutant Cells | 1.5 | AKT degradation |
| BRAF Mutant Cells | 2.0 | PI3K/PTEN pathway inhibition |
| SW620 (Colorectal Cancer) | 1.0 | Allosteric binding |
In Vivo Studies
Pharmacokinetic studies in mice have shown that this compound is bioavailable following intraperitoneal administration, suggesting potential for systemic therapeutic use .
Case Studies
- Case Study on Lung Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). Patients receiving the compound showed improved progression-free survival compared to those on standard chemotherapy.
- Case Study on Colorectal Cancer : Another study focused on its application in colorectal cancer treatment, where it was found to significantly reduce tumor size in preclinical models.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its safety in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
